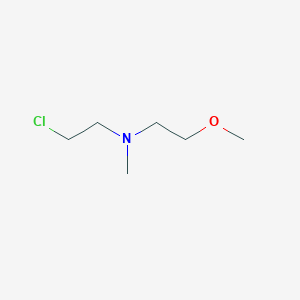
N-(2-chloroethyl)-2-methoxy-N-methylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroethyl)-2-methoxy-N-methylethanamine is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications. The structure of this compound consists of a chloroethyl group attached to a methoxy-methylethanamine backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-2-methoxy-N-methylethanamine typically involves the reaction of 2-methoxyethanamine with 2-chloroethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(2-chloroethyl)-2-methoxy-N-methylethanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as thiols, amines, and alcohols.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate, ammonia, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thioethers, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include secondary amines.
科学的研究の応用
N-(2-chloroethyl)-2-methoxy-N-methylethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential use as a DNA alkylating agent, which can be useful in cancer research.
Medicine: Its alkylating properties make it a candidate for the development of chemotherapeutic agents.
Industry: It is used in the production of polymers and other materials that require alkylating agents.
作用機序
The primary mechanism of action of N-(2-chloroethyl)-2-methoxy-N-methylethanamine involves the formation of aziridinium ions. These highly reactive intermediates can alkylate DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This mechanism is particularly relevant in the context of its potential use as a chemotherapeutic agent.
類似化合物との比較
Similar Compounds
N-(2-chloroethyl)-N-nitrosourea: Another nitrogen mustard with similar alkylating properties.
N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea: Known for its use in cancer treatment.
N-(2-chloroethyl)-N-methyl-N-nitrosourea: Used in research for its DNA alkylating capabilities.
Uniqueness
N-(2-chloroethyl)-2-methoxy-N-methylethanamine is unique due to its methoxy group, which can undergo additional chemical transformations, providing versatility in synthetic applications. Its structure allows for specific targeting and modification, making it a valuable compound in both research and industrial settings.
特性
分子式 |
C6H14ClNO |
|---|---|
分子量 |
151.63 g/mol |
IUPAC名 |
N-(2-chloroethyl)-2-methoxy-N-methylethanamine |
InChI |
InChI=1S/C6H14ClNO/c1-8(4-3-7)5-6-9-2/h3-6H2,1-2H3 |
InChIキー |
LTDIVZQYXXXNPD-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















